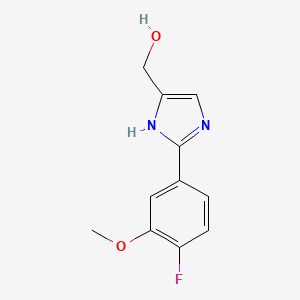
2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of fluorine and methoxy groups on the phenyl ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles or the condensation of 1,2-diketones with appropriate amines. One common method includes the reaction of 4-fluoro-3-methoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction is followed by reduction using sodium borohydride to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(4-Fluoro-3-methoxyphenyl)imidazole-5-ketone.
Reduction: Formation of partially or fully reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The fluorine and methoxy groups enhance binding affinity to biological receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluorophenyl)imidazole-5-methanol
- 2-(3-Methoxyphenyl)imidazole-5-methanol
- 2-(4-Fluoro-3-methoxyphenyl)imidazole
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol is unique due to the simultaneous presence of both fluorine and methoxy groups on the phenyl ring. This combination enhances its chemical stability, reactivity, and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C11H11FN2O2 |
|---|---|
Peso molecular |
222.22 g/mol |
Nombre IUPAC |
[2-(4-fluoro-3-methoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11FN2O2/c1-16-10-4-7(2-3-9(10)12)11-13-5-8(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
Clave InChI |
ZVVBHDANWKICII-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NC=C(N2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


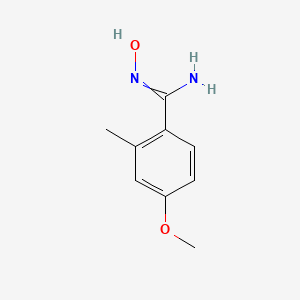
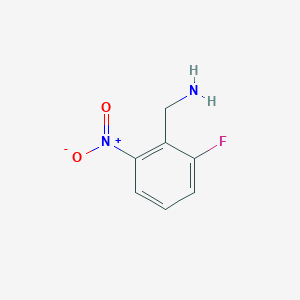
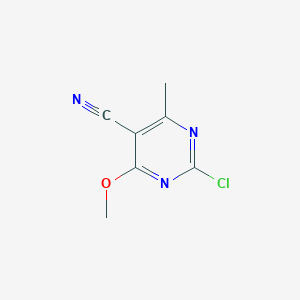
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
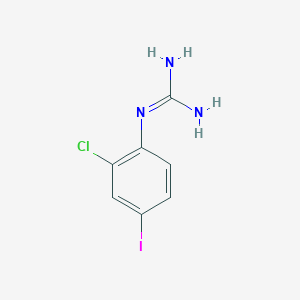
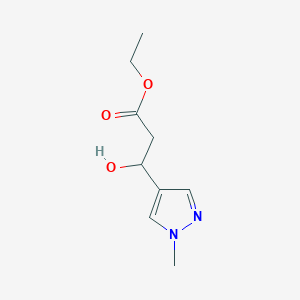
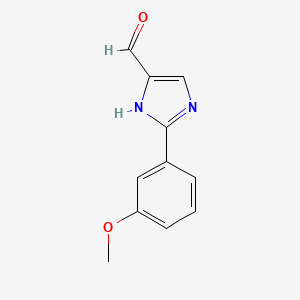
![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)
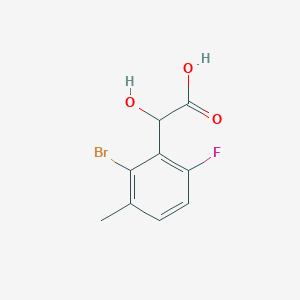
![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)
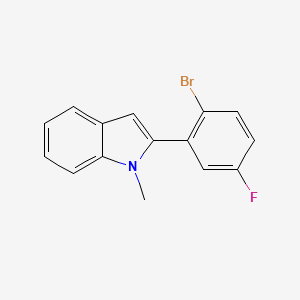
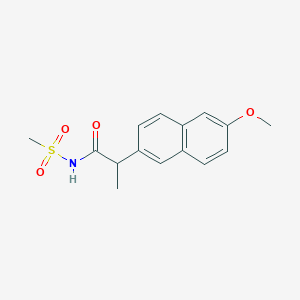
![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
